molecular formula C23H32N2O B14594976 (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-74-2

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene

Cat. No.: B14594976
CAS No.: 60692-74-2
M. Wt: 352.5 g/mol
InChI Key: RVHTVBHTVIJZTD-UHFFFAOYSA-N
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Description

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its unique substituents: a hexyloxy group on one phenyl ring and a 2-methylbutyl group on the other. These substituents can influence the compound’s physical and chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:

Mechanism of Action

The primary mechanism by which (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This change in configuration can alter the compound’s physical and chemical properties, such as polarity and molecular shape, which in turn can affect its interactions with other molecules and materials .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound without any substituents.

    Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as methyl, ethyl, or methoxy groups.

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can impart distinct properties such as increased hydrophobicity and altered electronic effects. These properties can enhance its performance in applications like photoresponsive materials and biological systems .

Properties

CAS No.

60692-74-2

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

(4-hexoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene

InChI

InChI=1S/C23H32N2O/c1-4-6-7-8-17-26-23-15-13-22(14-16-23)25-24-21-11-9-20(10-12-21)18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3

InChI Key

RVHTVBHTVIJZTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC

Origin of Product

United States

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